molecular formula C14H14 B100597 3,5-Dimethyl-1,1'-biphenyl CAS No. 17057-88-4

3,5-Dimethyl-1,1'-biphenyl

Cat. No.: B100597
CAS No.: 17057-88-4
M. Wt: 182.26 g/mol
InChI Key: QUHIUAFQBFDMIQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached at the 3 and 5 positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1,1’-biphenyl can be achieved through various methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or water. The reaction involves the coupling of a 3,5-dimethylphenylboronic acid with a halobenzene derivative .

Industrial Production Methods: In industrial settings, the production of 3,5-Dimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nitration: 3,5-Dimethyl-4-nitro-1,1’-biphenyl.

    Sulfonation: 3,5-Dimethyl-4-sulfonic acid-1,1’-biphenyl.

    Oxidation: 3,5-Dicarboxy-1,1’-biphenyl.

Scientific Research Applications

3,5-Dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-1,1’-biphenyl is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s ability to undergo certain reactions and its interactions with other molecules .

Properties

IUPAC Name

1,3-dimethyl-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHIUAFQBFDMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168883
Record name 3,5-Dimethyl-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17057-88-4
Record name 3,5-Dimethylbiphenyl
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URL https://commonchemistry.cas.org/detail?cas_rn=17057-88-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1,1'-biphenyl
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Record name 3,5-DIMETHYLBIPHENYL
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Synthesis routes and methods

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1 mol %), ligand 2 [Example 1] (5.9 mg, 0.015 mmol, 1.5 mol %), phenylboron dihydroxide (183 mg, 1.5 mmol), and cesium fluoride (456 mg, 3.0 mmol). The tube was purged with argon, and dioxane (3 mL) and 5-bromo-m-xylene (0.135 mL, 1.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (20 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (20 mL), and the layers were separated. The aqueous layer was extracted with ether (20 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 171 mg (94%) of a colorless oil.
Quantity
0.135 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mg
Type
catalyst
Reaction Step Two
Quantity
5.9 mg
Type
catalyst
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,5-dimethylbiphenyl in the synthesis of 5-phenylisophthalic acid?

A: 3,5-Dimethylbiphenyl serves as a crucial intermediate in the production of 5-phenylisophthalic acid. [] The synthesis involves a three-step process:

  1. Oxidation: 3,5-Dimethylbiphenyl is dissolved in a solvent and oxidized in the presence of an oxidation catalyst, ultimately forming 5-phenylisophthalic acid. []

Q2: How does the structure of 3,5-dimethylbiphenyl influence its incorporation into larger molecules?

A2: The structure of 3,5-dimethylbiphenyl, featuring two phenyl rings connected by a single bond and two methyl substituents, influences its incorporation into larger molecules in several ways.

  • Steric Effects: The methyl groups on the biphenyl core introduce steric hindrance, potentially affecting the molecule's ability to fit into binding pockets or influencing the regioselectivity of chemical reactions. [, ]
  • Electronic Effects: The methyl groups are weakly electron-donating, which can subtly impact the electron density distribution within the biphenyl system. This can influence the molecule's reactivity and interactions with other molecules. [, ]

Q3: Are there any studies investigating the molecular alignment of 3,5-dimethylbiphenyl derivatives in thin films?

A: Yes, research has explored the molecular alignment of 3,5-dimethylbiphenyl derivatives, specifically in the context of organic light-emitting diodes (OLEDs). [] One study focused on fac-tris((3,5-dimethyl-[1,1′-biphenyl]-4-yl)-2-phenyl-1H-imidazole)iridium (Ir(mip)3), a complex containing the 3,5-dimethylbiphenyl moiety. [] The researchers found that the oblate spheroid shape of Ir(mip)3 led to a preferential horizontal alignment of its transition dipole moments when doped into a host thin film. [] This alignment was attributed to favorable van der Waals interactions between Ir(mip)3 and the host material. [] This finding highlights how the physical shape and electronic properties of 3,5-dimethylbiphenyl derivatives can influence their organization within materials and impact their performance in applications like OLEDs.

Q4: What analytical techniques are commonly employed to characterize and study 3,5-dimethylbiphenyl and its derivatives?

A4: Various analytical methods are utilized to characterize 3,5-dimethylbiphenyl and its derivatives. Some common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. [, ] Researchers have employed proton NMR to study the interaction of 1,3-dimethyl-2,4,6-trinitrobenzene (DMTNB) with bases, demonstrating the formation of anionic species. []
  • Differential Scanning Calorimetry (DSC): DSC is used to analyze the thermal properties of materials. It measures the heat flow associated with phase transitions and chemical reactions as a function of temperature. Researchers used DSC to investigate the thermal decomposition of various polynitroaromatic compounds, including 3,5-dimethylbiphenyl derivatives. [] This technique allowed them to determine the decomposition temperatures, enthalpies, and activation energies, providing insights into the compounds' thermal stability.
  • UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions within the molecule. Researchers used UV-Vis spectroscopy to study charge-transfer complexes formed between electron donors and acceptors, including 3,5-dimethylbiphenyl derivatives as acceptors. [] By analyzing the absorption spectra, they could evaluate electron affinity and gain insights into the electronic interactions between the molecules.
  • Cyclic Voltammetry: This electrochemical technique measures the current response of a solution containing the analyte of interest while varying the applied potential. It provides information about redox potentials, electron transfer kinetics, and other electrochemical properties. Researchers utilized cyclic voltammetry to determine the reduction potentials of 3,5-dimethylbiphenyl derivatives and evaluate their relative electron acceptor abilities. []

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